N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Description
The compound features a phenyl-substituted imidazothiazole core linked to an acetamide group modified with two 2-methoxyethyl moieties. This structural design aims to enhance solubility and bioavailability while retaining the pharmacophoric features critical for biological activity.
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-10-8-21(9-11-25-2)18(23)12-16-14-26-19-20-17(13-22(16)19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVARBAVVQCLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction or other suitable aromatic substitution reactions.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
N,N-bis(2-methoxyethyl) Substitution: The final step involves the substitution of the amide nitrogen with 2-methoxyethyl groups, which can be achieved using 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Anticancer Properties
The imidazo[2,1-b]thiazole moiety present in this compound is linked to significant anticancer activities. Several studies have highlighted its efficacy against various cancer cell lines:
- Acute Myeloid Leukemia (AML) : A study investigated a series of 6-phenylimidazo[2,1-b]thiazole derivatives, revealing that certain compounds exhibited potent activity against FLT3-dependent human AML cell lines. Notably, the structure-activity relationship (SAR) indicated that modifications to the imidazo[2,1-b]thiazole structure could enhance anticancer potency, with some derivatives showing IC50 values in the low nanomolar range against MV4-11 cells .
- Pancreatic Ductal Adenocarcinoma : Research on 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives demonstrated promising antiproliferative effects against multiple cancer cell lines. The derivatives showed IC50 values ranging from 1.4 to 4.2 µM across various cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 19 | AML (MV4-11) | 0.002 | |
| Compound 2 | Pancreatic Cancer | 1.4 - 4.2 |
Antimicrobial Activity
The compound's thiazole structure has been associated with antimicrobial properties as well:
- Bacterial Inhibition : A study evaluated various thiazole derivatives for their antibacterial efficacy against both gram-positive and gram-negative bacteria. The results indicated that while some compounds showed moderate activity, the effectiveness varied significantly based on structural modifications .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 10a | E. faecalis | 100 µg/ml | |
| Compound 11 | M. tuberculosis | 0.125 µg/ml (comparable to rifampicin) |
Mechanistic Studies and Future Directions
The mechanism of action for N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is still under investigation. Current studies focus on its interaction with DNA and potential as a topoisomerase inhibitor, which could further elucidate its anticancer properties . Molecular docking studies are being employed to predict binding affinities and interactions with target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of “N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole core may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[2,1-b]thiazole core is a common feature among the compounds discussed in the evidence. Key structural variations occur at two positions:
Phenyl Ring Substituents : The 6-position of the imidazothiazole is typically substituted with aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl), which influence electronic properties and binding affinity.
Acetamide Side Chain : The N-substituents on the acetamide group vary, including pyridinyl, piperazinyl, and alkyl groups, which modulate solubility and target interactions.
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- The N,N-bis(2-methoxyethyl) group in the target compound introduces polar methoxy groups, likely improving aqueous solubility compared to bulkier piperazinyl or morpholinyl substituents in analogues like 5l and 5a .
- Chlorine or fluorine substitutions on the phenyl ring (e.g., 5l, 5n) enhance cytotoxic potency, possibly due to increased electron-withdrawing effects and target binding .
Table 2: Cytotoxic Activity of Analogues Against Cancer Cell Lines
| Compound | MDA-MB-231 (IC₅₀, μM) | HepG2 (IC₅₀, μM) | Key Substituents | Reference |
|---|---|---|---|---|
| 5l | 1.4 | 22.6 | 4-Chlorophenyl, piperazinyl | |
| 5a | >20 | >20 | Phenyl, morpholinyl | |
| Sorafenib | 5.2 | - | Reference drug |
Key Findings :
- Compound 5l, with a 4-chlorophenyl group and piperazinyl side chain, demonstrates potent activity against MDA-MB-231 (IC₅₀ = 1.4 μM), surpassing sorafenib .
Biological Activity
N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound that belongs to the imidazo[2,1-b]thiazole class, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The imidazo[2,1-b]thiazole moiety is known for its ability to inhibit various kinases, including FLT3, which is crucial in the signaling pathways of acute myeloid leukemia (AML) cells.
Key Findings:
- FLT3 Inhibition : Studies have shown that derivatives of 6-phenylimidazo[2,1-b]thiazole exhibit potent inhibitory effects on FLT3-dependent AML cell lines such as MV4-11. The most active compounds demonstrated IC50 values in the low nanomolar range (e.g., IC50: 0.002 μM) against these cells .
- Cell Viability : The compound has been tested for its anti-proliferative effects on various cancer cell lines, showing significant reductions in cell viability at specific concentrations .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. In the case of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxyethyl groups | Increased solubility and bioavailability |
| Variation in phenyl substituents | Altered potency against different cancer types |
Research indicates that specific substitutions on the phenyl ring can significantly enhance the compound's activity against targeted cancer cells .
Case Studies
Several studies have explored the efficacy of imidazo[2,1-b]thiazole derivatives in preclinical models:
- Acute Myeloid Leukemia : A series of compounds were synthesized and evaluated for their cytotoxic effects on MV4-11 cells. The most promising candidates showed not only high potency but also favorable pharmacokinetic profiles .
- Pancreatic Cancer : Another study evaluated related derivatives for their antiproliferative effects against pancreatic ductal adenocarcinoma cell lines. Compounds demonstrated significant inhibition of cell migration and proliferation .
Q & A
Q. What are the standard synthetic routes for preparing N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, and how are intermediates validated?
Synthesis typically involves coupling reactions between imidazo[2,1-b]thiazole precursors and acetamide derivatives. For example:
- Step 1 : Synthesize the imidazo[2,1-b]thiazole core via cyclization of 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide with appropriate reagents (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Introduce the N,N-bis(2-methoxyethyl) group via nucleophilic substitution or amidation using 2-methoxyethylamine derivatives .
- Validation : Intermediates are characterized by ¹H/¹³C NMR (δ 2.19–10.68 ppm for acetamide protons), IR (C=O stretch at ~1650–1670 cm⁻¹), and mass spectrometry (e.g., [M+H]+ peaks) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.2–3.6 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
- X-ray diffraction : Resolve crystal packing and confirm stereochemistry. For related acetamides, intermolecular N–H···N hydrogen bonds stabilize the lattice (e.g., R₂²(8) motifs) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ for similar compounds: 384–450 m/z) .
Q. How is the cytotoxic activity of this compound initially evaluated in cancer cell lines?
- Cell lines : Use human cancer models (e.g., MDA-MB-231, HepG2) .
- Assay : MTT or SRB assays with IC₅₀ determination (e.g., 1.4 μM against MDA-MB-231 vs. 22.6 μM for HepG2 in analogs) .
- Controls : Compare to standards like sorafenib (IC₅₀ = 5.2 μM) .
Advanced Research Questions
Q. How can structural optimization improve selectivity and potency against specific cancer targets?
- Substituent effects : Replace the 4-chlorophenyl group (as in analog 5l ) with electron-withdrawing groups (e.g., -NO₂) to enhance VEGFR2 inhibition (3.76% → 5.72% at 20 μM) .
- Side-chain modulation : Replace bis(2-methoxyethyl) with piperazine derivatives to improve solubility and binding affinity .
Q. What structure-activity relationship (SAR) trends are observed in imidazo[2,1-b]thiazole acetamides?
Q. How does X-ray crystallography inform conformational analysis of this compound?
Q. How should researchers address contradictions in biological data across studies?
Q. What mechanistic insights exist for its antitumor activity?
Q. Can computational modeling predict binding modes with biological targets?
Q. How is selectivity against non-cancerous cells assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
